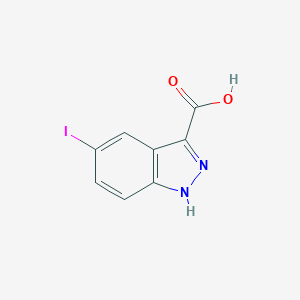

Ácido 5-yodo-1H-indazol-3-carboxílico

Descripción general

Descripción

5-Iodo-1H-indazole-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The nitrosation of indoles in a slightly acidic environment allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis

The molecular formula of 5-Iodo-1H-indazole-3-carboxylic acid is C8H5IN2O2 .Chemical Reactions Analysis

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .Physical And Chemical Properties Analysis

The molecular weight of 5-Iodo-1H-indazole-3-carboxylic acid is 288.04 . It has a melting point of 274-276 .Aplicaciones Científicas De Investigación

Investigación Anticáncer

Este compuesto ha mostrado promesa en la investigación del cáncer. Se sabe que los indazoles inhiben el crecimiento celular en varias líneas celulares cancerosas, incluidas las de colon y melanoma, lo que los hace valiosos en la síntesis de nuevos agentes quimioterapéuticos .

Propiedades Antidepresivas

La parte indazol también se encuentra en compuestos con propiedades antidepresivas. La investigación sobre el ácido 5-yodo-1H-indazol-3-carboxílico podría conducir al desarrollo de nuevos antidepresivos que funcionan modulando los sistemas de neurotransmisores .

Agentes Antiinflamatorios

Los compuestos indazol se han utilizado para crear fármacos antiinflamatorios. El motivo estructural del indazol es beneficioso para reducir la inflamación, que es un síntoma común en varias enfermedades, lo que lo convierte en un objetivo para nuevos medicamentos antiinflamatorios .

Agentes Antibacterianos

Las propiedades antibacterianas de los indazoles hacen del ácido 5-yodo-1H-indazol-3-carboxílico un candidato para el desarrollo de nuevos fármacos antibacterianos. Podría ser particularmente útil contra cepas de bacterias que han desarrollado resistencia a los antibióticos actuales .

Tratamiento de Enfermedades Respiratorias

Los derivados del indazol pueden actuar como inhibidores selectivos de la fosfoinositida 3-cinasa δ, que participa en la patogénesis de las enfermedades respiratorias. Esta aplicación es significativa para crear tratamientos para afecciones como el asma y la enfermedad pulmonar obstructiva crónica .

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 5-iodo-1h-indazole-3-carboxylic acid, are known to be effective hinge-binding fragments and have been demonstrated to bind effectively with the hinge region of tyrosine kinase .

Mode of Action

For instance, in the case of tyrosine kinase, the binding of an indazole derivative can inhibit the kinase activity, leading to a decrease in phosphorylation of downstream proteins .

Biochemical Pathways

Given its potential interaction with tyrosine kinase, it can be inferred that it may affect pathways involving this enzyme, such as the mapk/erk pathway or the pi3k/akt pathway .

Result of Action

Based on its potential interaction with tyrosine kinase, it can be inferred that it may lead to a decrease in the phosphorylation of downstream proteins, potentially affecting cell proliferation and survival .

Action Environment

It is known that factors such as ph and temperature can affect the stability and activity of many compounds .

Safety and Hazards

Direcciones Futuras

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives, to which this compound belongs, are known to be involved in a variety of medicinal applications as kinase inhibitors .

Molecular Mechanism

It is known that indazole derivatives can act as kinase inhibitors

Temporal Effects in Laboratory Settings

5-Iodo-1H-indazole-3-carboxylic acid is a solid compound that is stored at -20° C . Its melting point is predicted to be 178.36° C, and its boiling point is approximately 512.1° C at 760 mmHg . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.

Propiedades

IUPAC Name |

5-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNCSJMDOUQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618320 | |

| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-97-0 | |

| Record name | 5-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

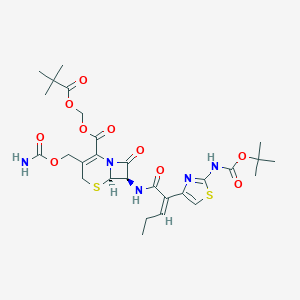

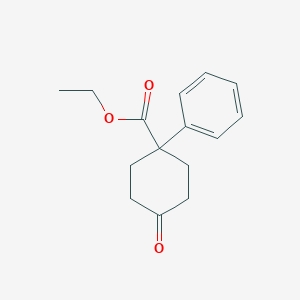

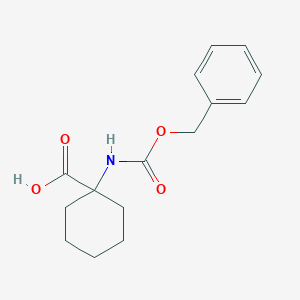

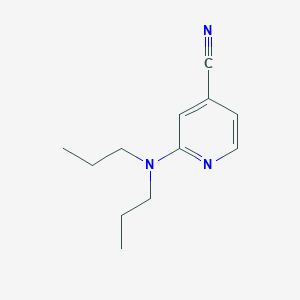

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)